molecular formula C13H12N2O3S B2662678 N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide CAS No. 392322-99-5

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2662678
CAS No.: 392322-99-5
M. Wt: 276.31
InChI Key: WVFFTWMQRQELFR-UHFFFAOYSA-N
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Description

Historical Development of Nitrothiophene Scaffolds

The exploration of nitrothiophenes began in the mid-20th century, driven by the need for novel antimicrobial agents. Early work focused on nitroheterocycles like nitrofurans, but their toxicity limitations spurred interest in nitro-substituted thiophenes. The first synthesis of 5-nitrothiophene-2-carboxamide derivatives was reported in the 1960s, leveraging condensation reactions between nitrothiophene carboxylic acids and amines. A pivotal advancement came with the development of regioselective nitration methods, enabling precise functionalization at the 5-position of the thiophene ring. By the 1990s, researchers had established robust protocols for introducing carboxamide groups at the 2-position, as exemplified by the synthesis of ethyl 2-amino-5-nitrothiophene-3-carboxylate. These efforts laid the groundwork for modern derivatives like N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide , which combines electronic modulation (via the nitro group) with steric bulk from the 2-ethylphenyl substituent.

Significance of the Carboxamide Linkage in Bioactive Molecules

The carboxamide moiety (-CONH-) serves as a versatile pharmacophore, enhancing solubility and enabling hydrogen-bond interactions with biological targets. In This compound , the linkage bridges the electron-deficient nitrothiophene core and the lipophilic aryl group, creating a balanced amphiphilic structure. Studies on analogous compounds, such as 5-nitrothiophene-2-carboxamide, demonstrate that the carboxamide group stabilizes binding to enzymes like bacterial nitroreductases. For instance, in Escherichia coli, nitroreductases NfsA and NfsB catalyze the reduction of nitro groups to cytotoxic intermediates, a mechanism potentiated by carboxamide-mediated enzyme interactions. Additionally, the carboxamide’s planar geometry facilitates π-stacking with aromatic residues in protein active sites, as observed in molecular docking studies of thiophene-2-carboxamide derivatives.

Current Research Landscape and Knowledge Gaps

Recent work has prioritized This compound analogs for antimicrobial and antiparasitic applications. A 2023 study synthesized 3-amino-thiophene-2-carboxamides with nitro groups and reported 62% antioxidant inhibition via ABTS assays, rivaling ascorbic acid. However, critical gaps persist:

  • Limited data on the compound’s stability under physiological conditions.
  • Unresolved structure-activity relationships (SAR) for the 2-ethylphenyl substituent.
  • Sparse computational models predicting its metabolism or off-target effects.

While nitrothiophene carboxamides show promise against Staphylococcus aureus (83.3% inhibition index), their efficacy against Gram-negative pathogens remains inconsistent, likely due to outer membrane permeability barriers.

Theoretical Framework for Structure-Function Relationships

Density functional theory (DFT) analyses of nitrothiophene carboxamides reveal that the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophilic attack. For This compound , calculations predict a HOMO-LUMO gap (ΔE~H-L~) of ~4.2 eV, intermediate between purely electron-deficient nitroarenes and electron-rich thiophenes. This balance enables selective interactions with redox enzymes while minimizing nonspecific oxidation. Molecular dynamics simulations further suggest that the 2-ethylphenyl group induces conformational strain in target proteins, potentially improving binding specificity.

Table 1. Key Electronic Properties of Nitrothiophene Carboxamides

Compound HOMO (eV) LUMO (eV) ΔE~H-L~ (eV)
5-Nitrothiophene-2-carboxamide -6.8 -2.6 4.2
3-Amino-thiophene-2-carboxamide -5.9 -1.7 4.2
N-(2-ethylphenyl) derivative* -6.1 -1.9 4.2

*Theoretical values based on DFT comparisons.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-9-5-3-4-6-10(9)14-13(16)11-7-8-12(19-11)15(17)18/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFTWMQRQELFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Amidation: The nitrated thiophene is then reacted with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide can undergo reduction to form the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: 5-amino-N-(2-ethylphenyl)thiophene-2-carboxamide.

    Substitution: Halogenated derivatives such as 5-bromo-N-(2-ethylphenyl)-thiophene-2-carboxamide.

    Hydrolysis: 5-nitrothiophene-2-carboxylic acid and 2-ethylphenylamine.

Scientific Research Applications

Synthesis and Photochemical Applications

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide has been utilized in the synthesis of esters from alcohols through photochemical methods. This process can be induced by visible light, employing either sunlight or artificial light sources such as blue LEDs. The ability to facilitate chemical reactions using light not only enhances the efficiency of synthesis but also aligns with green chemistry principles by minimizing the use of hazardous reagents.

Biological Activities

The compound is part of a broader class of indole derivatives known for their biological activities, including:

  • Antimicrobial Properties : Nitrothiophene carboxamides, including this compound, have demonstrated potent antibacterial activity against various strains such as Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism of action typically involves activation by bacterial nitroreductases, which convert these compounds into their active forms.
  • Potential Anticancer Agents : The compound's structural features may also make it suitable for further development as an anticancer agent. Research has indicated that modifications to its structure can influence its binding affinity to specific targets within cancer cells.

Medicinal Chemistry

This compound is being explored as a lead compound in the development of new therapeutic agents. Its unique properties allow for targeted interactions with bacterial enzymes and transport proteins, which are critical for overcoming antibiotic resistance.

Case Study: Antibacterial Activity

A study focusing on nitrothiophene carboxamides reported that these compounds exhibited bactericidal effects in mouse thigh infection models. The research highlighted the importance of efflux pumps in bacterial resistance and demonstrated that structural modifications could enhance the efficacy of these compounds against resistant strains .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed insights into how different substitutions on the phenyl ring can affect its biological activity. For instance, certain modifications enhanced binding affinity to bacterial efflux pumps, thereby improving antibacterial efficacy .

Data Tables

The following table summarizes key findings related to the applications and biological activities of this compound:

Application AreaDescriptionReferences
SynthesisUsed in ester synthesis via photochemical methods
Antimicrobial ActivityEffective against E. coli, Klebsiella, Shigella, Salmonella
Anticancer PotentialInvestigated for potential use as an anticancer agent
Structure-Activity StudiesModifications enhance binding affinity to bacterial targets

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide linkage may facilitate binding to specific proteins or enzymes, influencing their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Research Findings

Substituent Impact on Bioactivity : Fluorine and trifluoromethyl groups enhance antibacterial potency but may reduce synthetic yield. The ethyl group in N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide could offer a balance between lipophilicity and synthetic feasibility compared to bulkier substituents .

Structural Flexibility : Thiazole-containing analogs demonstrate conformational rigidity due to the heterocyclic linker, whereas direct phenyl-substituted analogs (e.g., ) adopt planar conformations, influencing binding to biological targets.

Analytical Characterization : LCMS and HRMS data for sulfonamide derivatives (e.g., 100% purity at 214 nm ) underscore the importance of analytical methods in validating structural and purity profiles.

Biological Activity

N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide (NTC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of NTC, synthesizing findings from various studies to provide a comprehensive overview.

1. Antibacterial Activity

Recent studies have identified NTC derivatives as part of a novel class of antibacterial agents. These compounds are designed to overcome bacterial efflux mechanisms, which often lead to antibiotic resistance.

  • Mechanism of Action : NTC compounds act as prodrugs that require activation by bacterial nitroreductases, specifically NfsA and NfsB, to exert their antibacterial effects. The reduction of the nitro group is crucial for their activity against pathogens such as Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. .
  • In Vitro Efficacy : In laboratory settings, NTC derivatives have shown bactericidal properties, with effective minimum inhibitory concentrations (MICs) against various strains. For instance, single gene knockout studies in E. coli have indicated that the absence of the nfsB gene leads to a significant increase in MIC (>40 µg/ml), suggesting its essential role in the activation of these compounds .
  • Animal Models : Efficacy has also been demonstrated in mouse thigh infection models, where NTC compounds displayed significant antibacterial activity, further supporting their potential as therapeutic agents .

2. Anticancer Activity

Beyond antibacterial properties, NTC and its derivatives have been investigated for their anticancer potential.

  • Cell Line Studies : Compounds structurally related to NTC have shown promising results in inhibiting cancer cell proliferation. For example, certain thiophene carboxamide derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .
  • Mechanistic Insights : The anticancer activity appears to be linked to the compounds' ability to disrupt tubulin dynamics, similar to established chemotherapeutics like Combretastatin A-4 (CA-4). This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is critical for optimizing NTC derivatives.

CompoundStructureActivityIC50 Value
2bThiophene derivativeAnticancer (Hep3B)5.46 µM
2eThiophene derivativeAnticancer (Hep3B)12.58 µM

The SAR studies indicate that modifications on the thiophene ring can significantly influence both antibacterial and anticancer activities. For instance, alterations in substituent positions on the phenyl ring have been shown to enhance efficacy against cancer cell lines while maintaining antibacterial properties .

4. Case Studies

Several case studies highlight the effectiveness of NTC and its derivatives:

  • Case Study 1 : A study involving a series of nitrothiophene carboxamides demonstrated potent activity against multidrug-resistant clinical isolates of E. coli. The researchers optimized these compounds through structure-based design, leading to enhanced efficacy and reduced efflux liability .
  • Case Study 2 : Another investigation focused on the trypanocidal activity of related nitro compounds showed promising results against Trypanosoma species, indicating broader antiparasitic potential alongside antibacterial and anticancer activities .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide?

A standard approach involves coupling 5-nitrothiophene-2-carboxylic acid with 2-ethylaniline using activating agents like EDCI or HATU in anhydrous DMF. The reaction typically proceeds under inert conditions (e.g., nitrogen atmosphere) at room temperature for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization may require adjusting stoichiometric ratios or reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm molecular structure by identifying peaks corresponding to the ethylphenyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.6–2.8 ppm for CH2) and nitro-thiophene moiety (δ ~7.5–8.0 ppm for aromatic protons) .
  • X-ray crystallography : Resolve dihedral angles between the thiophene and phenyl rings (typically 8–15°), which influence molecular packing and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .
  • IR spectroscopy : Detect key functional groups (e.g., nitro group at ~1520 cm⁻¹, amide C=O stretch at ~1680 cm⁻¹) .

Q. What solvent systems are optimal for solubility and stability studies?

The compound exhibits moderate solubility in DMSO, DMF, and dichloromethane but limited solubility in water or alcohols. Stability assays in DMSO (≤1 mM, 25°C) show no degradation over 72 hours. For biological testing, dilute stock solutions in PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How does the nitro group’s electronic configuration modulate biological activity?

The nitro group’s electron-withdrawing properties enhance redox cycling, generating reactive oxygen species (ROS) under cellular conditions. This mechanism is critical in antibacterial contexts, where ROS disrupt microbial membranes or DNA . Computational studies (e.g., DFT) reveal a reduction potential of −0.45 V vs. SCE, aligning with nitroreductase-mediated activation in anaerobic environments .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Structural modifications : Compare analogs like N-(4-fluorophenyl)-5-nitrothiophene-2-carboxamide (MIC = 2 µg/mL against S. aureus vs. >16 µg/mL for the ethylphenyl variant) to assess substituent effects .
  • Assay variability : Standardize MIC testing using CLSI guidelines, as discrepancies may arise from differences in bacterial strains, inoculum size, or growth media .

Q. How can computational modeling predict target interactions for this compound?

  • Molecular docking : Use crystal structure data (e.g., PDB ID 4Q9U) to model binding to bacterial nitroreductases. Key interactions include hydrogen bonds between the amide carbonyl and Arg224, and π-stacking with Phe124 .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., –NO2 σ = +1.27) with logP and antibacterial potency to guide derivative design .

Q. What intermolecular forces dominate crystal packing, and how do they affect physicochemical properties?

Weak C–H⋯O/S interactions (2.8–3.2 Å) propagate along the b-axis, creating layered structures. These interactions reduce melting points (e.g., 397 K for N-(2-nitrophenyl) analogs) compared to non-polar derivatives, impacting formulation strategies .

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